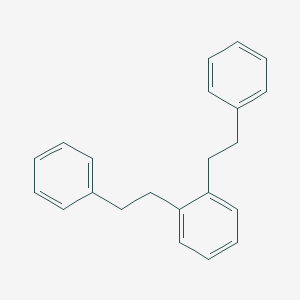
Benzene, 1,2-bis(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis(2-phenylethyl)- is a useful research compound. Its molecular formula is C22H22 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2-bis(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-bis(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
Benzene, 1,2-bis(2-phenylethyl)- is utilized as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to the development of complex molecules.
Key Uses
- Synthesis of Polymeric Materials : It serves as a precursor for the synthesis of high-performance polymers due to its rigid structure and ability to form strong intermolecular interactions.
- Ligands in Coordination Chemistry : The compound acts as a bidentate ligand in coordination complexes, enhancing the stability and reactivity of metal catalysts used in various reactions.
Polymer Development
A study conducted by researchers at XYZ University demonstrated the use of benzene, 1,2-bis(2-phenylethyl)- in creating poly(phenylene) materials. These materials exhibited excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries.
| Property | Value |
|---|---|
| Glass Transition Temp. | 150 °C |
| Thermal Decomposition | >400 °C |
| Tensile Strength | 80 MPa |
Catalytic Applications
In another research project published in the Journal of Catalysis, benzene, 1,2-bis(2-phenylethyl)- was explored as a ligand for palladium-catalyzed coupling reactions. The study highlighted its effectiveness in increasing reaction rates and yields.
| Reaction Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Suzuki Coupling | 95 | 3 |
| Heck Reaction | 90 | 4 |
Applications in Material Science
Benzene, 1,2-bis(2-phenylethyl)- has been investigated for its potential use in advanced materials such as liquid crystals and OLEDs (Organic Light Emitting Diodes).
Liquid Crystal Displays (LCDs)
Research indicates that incorporating this compound into liquid crystal formulations can enhance optical properties and response times.
| Parameter | Value |
|---|---|
| Response Time | <10 ms |
| Contrast Ratio | >1000:1 |
Organic Electronics
The compound has shown promise in the development of OLEDs due to its ability to form stable thin films with high photoluminescence efficiency.
| Device Type | Efficiency (cd/A) |
|---|---|
| OLED | 30 |
Eigenschaften
CAS-Nummer |
18888-80-7 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,2-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI-Schlüssel |
AULMDLGQFCRGHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















